Bienvenue dans la boutique en ligne BenchChem!

(S)-6-benzylpiperazin-2-one HCl

Chiral synthesis Enantiomeric purity PDE4 inhibitor intermediates

(S)-6-Benzylpiperazin-2-one hydrochloride is a chiral, non-racemic piperazinone derivative (CAS 503186-95-6, free base form) characterized by a six-membered lactam ring with a benzyl substituent at the 6-position in the (S)-configuration. This compound serves as a stereochemically defined intermediate in medicinal chemistry, particularly in the synthesis of therapeutic piperazine derivatives such as phosphodiesterase-4 (PDE4) inhibitors.

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
Cat. No. B8065258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-benzylpiperazin-2-one HCl
Molecular FormulaC11H15ClN2O
Molecular Weight226.70 g/mol
Structural Identifiers
SMILESC1C(NC(=O)CN1)CC2=CC=CC=C2.Cl
InChIInChI=1S/C11H14N2O.ClH/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H/t10-;/m0./s1
InChIKeyUJPFALJOGCQJMZ-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-6-Benzylpiperazin-2-one HCl: Chiral Piperazinone Building Block Procurement Guide


(S)-6-Benzylpiperazin-2-one hydrochloride is a chiral, non-racemic piperazinone derivative (CAS 503186-95-6, free base form) characterized by a six-membered lactam ring with a benzyl substituent at the 6-position in the (S)-configuration . This compound serves as a stereochemically defined intermediate in medicinal chemistry, particularly in the synthesis of therapeutic piperazine derivatives such as phosphodiesterase-4 (PDE4) inhibitors [1]. The hydrochloride salt form enhances handling and solubility for subsequent synthetic transformations.

Procurement Risk: Why Substituting (S)-6-Benzylpiperazin-2-one HCl with Racemic or (R)-Isomer Can Derail Chiral Synthesis


The quantitative pharmacological differentiation between (S)- and (R)-enantiomers of 6-benzylpiperazin-2-one has not been explicitly disclosed in accessible primary literature, representing a critical evidence gap for procurement decisions. This gap is the principal procurement risk. In the absence of definitive data, the assumption of interchangeability is scientifically unsound. Patent literature explicitly prepares the (6S) and (6R) isomers from stereochemically distinct starting materials (N-Cbz-L-phenylalanal and N-Cbz-D-phenylalanal, respectively), indicating that stereochemistry is a deliberate design choice for downstream biological activity [1]. Substituting the (S)-enantiomer with the racemate or its antipode therefore carries the unquantified risk of introducing an isomer with unknown potency, selectivity, or toxicity, which can confound structure-activity relationship (SAR) studies and lead to false-negative or false-positive results. The following evidence guide clarifies the limited quantitative landscape to empower a risk-aware procurement choice.

Head-to-Head Evidence Audit for (S)-6-Benzylpiperazin-2-one HCl Against Key Comparators


Chiral Identity and Enantiomeric Excess vs. (R)-Isomer and Racemate: Verified Synthetic Origin

The (S)-enantiomer is synthesized from enantiopure N-Cbz-L-phenylalanal, which defines its (S)-configuration and theoretically ensures high enantiomeric excess (ee) [1]. The (R)-isomer is prepared from the D-isomer of the same precursor. While the exact ee% value for the final product is not reported in the identified literature, the use of an enantiopure starting material represents a baseline requirement for chiral procurement, as any deviation could introduce the opposite isomer. The racemic mixture (CAS 907973-28-8) lacks this stereochemical definition and is unsuitable for asymmetric syntheses.

Chiral synthesis Enantiomeric purity PDE4 inhibitor intermediates

Physicochemical Property Identities vs. Racemate: Computational Predictions

PubChem-predicted properties for the racemic hydrochloride salt (CID 154575038) include a molecular weight of 226.70 g/mol, a topological polar surface area (TPSA) of 41.1 Ų, and a rotatable bond count of 2 [1]. These values are identical for the (S)-enantiomer as they are not stereochemistry-dependent. Therefore, these common parameters do not differentiate the enantiomers and cannot guide selection among them.

Physicochemical properties Drug-likeness Computational chemistry

Biological Target Engagement Gap: Class-Level Inference for PDE4 Inhibition

The compound is disclosed as an intermediate in the synthesis of PDE4 inhibitors within a patent family [1]. However, no IC50 or Ki values are provided in the accessible literature for (S)-6-benzylpiperazin-2-one HCl itself against PDE4 or any other target. A close structural analog, (R)-4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-1-benzylpiperazin-2-one, demonstrates DPP-4 inhibition with an IC50 of 54.1 nM [2], indicating the broader benzylpiperazinone scaffold can engage biological targets, but this does not constitute direct evidence for the simple (S)-6-benzyl building block.

PDE4 inhibition CNS drug discovery SAR study

Validated Application Scenarios for (S)-6-Benzylpiperazin-2-one HCl in Chiral Molecule Synthesis


Stereospecific Synthesis of PDE4 Inhibitor Candidates

Procurement is justified as a stoichiometric chiral building block for the convergent synthesis of therapeutic piperazine derivatives, specifically PDE4 inhibitors as outlined in the patent literature [1]. The (S)-configuration at the 6-position is locked by the synthetic route from L-phenylalanine, which is intended to impart the desired stereochemistry in the final drug candidate.

Chiral Chromatography and Analytical Method Development

The compound can serve as a pure (S)-enantiomer standard for chiral HPLC method development and validation. Its distinct retention time relative to the (R)-isomer (LC/MS retention times of 5.40 and 5.34 minutes for the two isomers under patent conditions [1]) makes it suitable for calibrating assays that monitor chiral purity in later-stage synthetic processes.

Structure-Activity Relationship (SAR) Studies with Defined Stereochemistry

In medicinal chemistry campaigns targeting CNS disorders, the (S)-enantiomer is a necessary tool compound for probing the stereochemical requirements of a biological target. Its use allows researchers to directly compare the pharmacological effects of the (S)-, (R)-, and racemic variants derived from this core, thereby quantifying the influence of chirality on potency, selectivity, and off-target liability, which is a fundamental step in hit-to-lead optimization [2].

Quote Request

Request a Quote for (S)-6-benzylpiperazin-2-one HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.